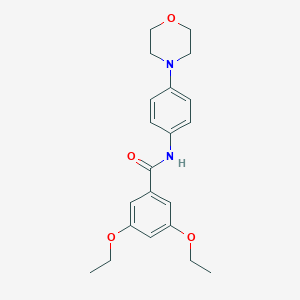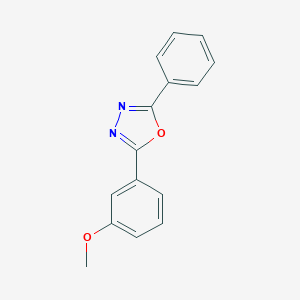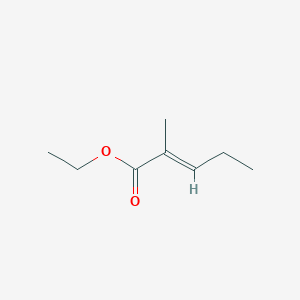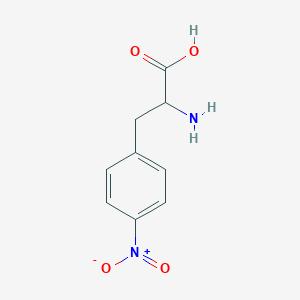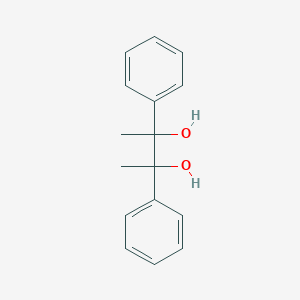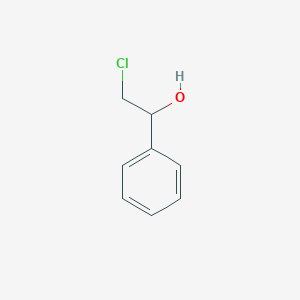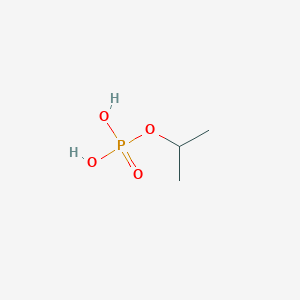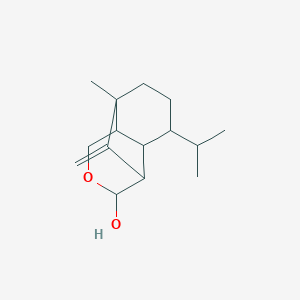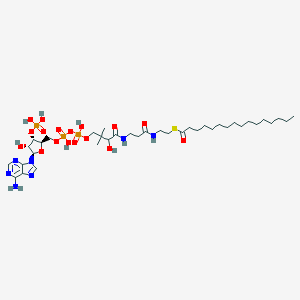
palmitoyl-CoA
Overview
Description
Palmitoyl coenzyme A is an acyl-coenzyme A thioester that plays a crucial role in lipid metabolism. It is an “activated” form of palmitic acid, which can be transported into the mitochondrial matrix by the carnitine shuttle system. Once inside the mitochondria, it participates in beta-oxidation. Additionally, palmitoyl coenzyme A is used as a substrate in the biosynthesis of sphingosine, a component of sphingolipids and phospholipids .
Mechanism of Action
Target of Action
Palmitoyl-CoA, an activated form of palmitic acid, primarily targets numerous cellular proteins, modifying them post-translationally by adding a lipid group to their structure . This modification, known as palmitoylation, impacts protein conformation, localization, stability, and binding affinity . The palmitoylation reaction is catalyzed by a large family of Asp-His-His-Cys (DHHCs) motif-containing palmitoyl acyltransferases . The reverse reaction, which removes the acyl chain, is catalyzed by acyl-protein thioesterases (APTs) .
Mode of Action
This compound interacts with its targets through a process called palmitoylation. This involves a 16-carbon saturated fatty acyl chain being covalently linked to a cysteine thiol through a thioester bond . Palmitoylation is unique as the addition of the palmitoyl group is reversible and enzyme-driven, rapidly affecting protein targeting, stability, and subcellular trafficking .
Biochemical Pathways
This compound participates in several biochemical pathways. It can be transported into the mitochondrial matrix by the carnitine shuttle system, where it undergoes beta-oxidation . Alternatively, this compound is used as a substrate in the biosynthesis of sphingosine . This compound also plays a crucial role in protein palmitoylation, regulating substrate metabolism, and participating in substrate uptake into the cell .
Pharmacokinetics
The pharmacokinetics of this compound involve its synthesis from palmitic acid through a reaction catalyzed by palmitoyl-coenzyme A synthetase . This reaction, often referred to as the “activation” of a fatty acid, occurs in the cytosol . . To enter the mitochondria, it must react with carnitine .
Result of Action
The action of this compound results in several molecular and cellular effects. In beta-oxidation, the full oxidation of palmitic acid (or this compound) results in 8 acetyl-CoA’s, 7 NADH, 7 H+, and 7 FADH2 . In protein palmitoylation, the attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, an excessive intake of carbohydrates, particularly mono and disaccharides, and a sedentary lifestyle can disrupt the mechanisms that maintain a steady state of this compound concentration . This can lead to an overaccumulation of tissue this compound, resulting in dyslipidemia, hyperglycemia, increased ectopic fat accumulation, and increased inflammatory tone via toll-like receptor 4 .
Biochemical Analysis
Biochemical Properties
Palmitoyl-CoA is involved in several biochemical reactions. It is a substrate in the biosynthesis of sphingosine , a type of sphingolipid that plays a key role in signal transmission and cell recognition. This compound also participates in beta-oxidation, a metabolic process that breaks down fatty acids to produce energy . The attachment of palmitoyl groups to proteins alters their membrane affinity, changing their subcellular localization, stability, and protein-protein interactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by participating in cell signaling pathways and affecting gene expression . For example, protein palmitoylation, which involves the attachment of palmitoyl groups from this compound to proteins, is crucial for the proper function of many surface receptors and signaling proteins .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves its binding interactions with biomolecules and its role in enzyme activation and changes in gene expression . For instance, this compound is used as a substrate by palmitoyl acyltransferases, enzymes that catalyze the addition of palmitate to proteins . This modification can alter the function of the target protein, influencing cellular processes such as signal transduction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the level of protein palmitoylation, a process involving this compound, can fluctuate in response to various stimuli . This dynamic regulation allows for rapid adjustments in cellular functions.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, dysregulation of metabolic pathways involving this compound has been linked to central nervous system disorders in experimental models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key metabolite in fatty acid metabolism, participating in both the synthesis and degradation of fatty acids . It also plays a role in the biosynthesis of sphingolipids .
Transport and Distribution
This compound can be transported into the mitochondrial matrix by the carnitine shuttle system, which transports fatty acyl-CoA molecules into the mitochondria . Once inside the mitochondria, this compound can participate in beta-oxidation .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it participates in beta-oxidation . It can also be found in the cytosol, where it is involved in processes such as protein palmitoylation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Palmitoyl coenzyme A is synthesized from palmitic acid through a reaction catalyzed by palmitoyl-coenzyme A synthetase. The reaction proceeds through a two-step mechanism, where palmitoyl-AMP is an intermediate. The overall reaction is as follows: [ \text{Palmitate} + \text{CoA-SH} + \text{ATP} \rightarrow \text{Palmitoyl-CoA} + \text{AMP} + \text{Pyrophosphate} ] This reaction is driven to completion by the exergonic hydrolysis of pyrophosphate .
Industrial Production Methods: Industrial production of palmitoyl coenzyme A typically involves enzymatic synthesis using palmitoyl-coenzyme A synthetase. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pH, and substrate concentrations to maximize yield and efficiency .
Types of Reactions:
Oxidation: Palmitoyl coenzyme A undergoes beta-oxidation in the mitochondria, resulting in the production of acetyl coenzyme A, which enters the citric acid cycle.
Hydrolysis: Catalyzed by palmitoyl-coenzyme A hydrolase, this reaction produces free palmitic acid and coenzyme A.
Common Reagents and Conditions:
Oxidation: Requires the presence of oxygen and enzymes such as acyl-coenzyme A dehydrogenase.
Hydrolysis: Requires water and the enzyme palmitoyl-coenzyme A hydrolase.
Major Products:
Beta-oxidation: Produces acetyl coenzyme A and reduced cofactors (NADH and FADH2).
Hydrolysis: Produces free palmitic acid and coenzyme A.
Scientific Research Applications
Palmitoyl coenzyme A has numerous applications in scientific research:
Chemistry: Used in studies of lipid metabolism and enzymatic reactions involving fatty acids.
Biology: Investigated for its role in cellular signaling and membrane dynamics through protein palmitoylation.
Comparison with Similar Compounds
Stearoyl coenzyme A: Another long-chain acyl-coenzyme A thioester, derived from stearic acid.
Myristoyl coenzyme A: Derived from myristic acid, involved in similar metabolic pathways.
Palmitoleoyl coenzyme A: Derived from palmitoleic acid, involved in lipid metabolism.
Uniqueness: Palmitoyl coenzyme A is unique due to its widespread role in both energy production through beta-oxidation and its involvement in protein palmitoylation, which regulates various cellular processes. Its dual functionality makes it a critical molecule in lipid metabolism and cellular signaling .
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h24-26,30-32,36,47-48H,4-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/t26-,30-,31-,32+,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBKLUUYKPBKDU-BBECNAHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H66N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027137 | |
| Record name | Palmitoyl coenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1005.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Palmityl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001338 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1763-10-6 | |
| Record name | Palmitoyl CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1763-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palmitoyl coenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-palmitoylcoenzyme A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Palmityl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001338 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Palmitoyl-CoA is a key regulator of carnitine palmitoyltransferase I (CPT I), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for oxidation. [] Malonyl-CoA, an intermediate in fatty acid synthesis, is a potent inhibitor of CPT I. [] High levels of this compound can compete with malonyl-CoA for binding to CPT I, thus promoting fatty acid oxidation. [] Additionally, this compound can activate AMPK, which phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme responsible for malonyl-CoA synthesis. [, ] This further reduces malonyl-CoA levels, ultimately favoring fatty acid oxidation. [, ]
ANone: this compound can inhibit phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis. [] This inhibition appears to occur through both covalent and non-covalent interactions, and is influenced by the cellular energy status. [] By inhibiting PFK-1, this compound can shift energy metabolism away from glucose utilization and towards fatty acid oxidation. []
ANone: this compound can inhibit GAPDH enzyme activity through covalent thioesterification at Cys-244. [] This modification has been shown to facilitate the translocation of GAPDH to lipid membranes. [] This mechanism may contribute to the insulin resistance and reduced glucose utilization observed in lipotoxic states. []
ANone: this compound can inhibit platelet function by acting as an antagonist at P2Y1 and P2Y12 receptors. [] It inhibits ADP-induced platelet shape change, Ca2+ mobilization, and P-selectin expression. [] This suggests that acyl-CoAs like this compound may act as endogenous modulators of platelet function. []
ANone: Yes, this compound can potentiate diacylglycerol-activated protein kinase C by significantly reducing the amount of phosphatidylserine required for enzyme activation. [] This effect was observed with both purified rat brain PKC and human platelet PKC. [] Interestingly, the acyl-CoA thioester of the carcinogenic peroxisome-proliferator ciprofibrate also showed a similar effect on PKC's phosphatidylserine requirement. []
ANone: The molecular formula of this compound is C23H40N7O17P3S. Its molecular weight is 767.59 g/mol.
ANone: While specific spectroscopic data is not mentioned in the provided research, this compound can be analyzed using techniques like mass spectrometry and UV-visible spectroscopy. [, ] Mass spectrometry helps in determining the mass-to-charge ratio of ions and is particularly useful for studying this compound binding and modifications. [, ] UV-visible spectroscopy can be utilized to monitor enzyme kinetics involving this compound due to its absorbance in the UV region. []
ANone: this compound hydrolase activity is present in various cellular compartments, including the cytosol, microsomes, and mitochondria. [, , ] This enzymatic activity can degrade this compound, influencing its stability within the cell. [, , ] Specific conditions like temperature, pH, and the presence of stabilizing agents like glycerol can impact this compound stability during experimental procedures. []
ANone: this compound is a key substrate for several enzymatic reactions involved in lipid metabolism. [, , , , ] It acts as the acyl donor in the synthesis of phosphatidic acid, a precursor to various phospholipids and diacylglycerols. [, , ] this compound is also a substrate for carnitine palmitoyltransferase I (CPT I), facilitating the transport of long-chain fatty acids into the mitochondria for beta-oxidation. [] This highlights its central role in both lipid anabolism and catabolism.
ANone: this compound is a substrate for hepatic microsomal long-chain fatty acid CoA ligases (LCLs), which catalyze the acyl-CoA conjugation of xenobiotic carboxylic acids. [] This conjugation process is an important detoxification mechanism for removing foreign compounds from the body. []
ANone: While the provided research doesn't delve into detailed computational studies on this compound, techniques like molecular docking and molecular dynamics simulations can be employed to study its interactions with enzymes like CPT I, PKC, and GAPDH. These studies can provide insights into the binding affinities, binding modes, and the structural basis for the observed effects of this compound on these enzymes.
ANone: The length of the acyl chain in acyl-CoAs significantly influences their inhibitory effect on platelet function. [] Compounds with saturated acyl groups containing 16-18 carbons, like this compound (16:0), were found to be the most potent inhibitors of ADP-induced platelet aggregation. []
ANone: The inclusion of glycerol or this compound itself in the buffer solution can stabilize this compound hydrolase activity during preparation and storage. [] This suggests that maintaining an adequate concentration of this compound or using glycerol as a stabilizing agent can help preserve its stability during in vitro studies. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



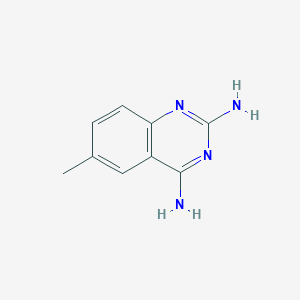
![Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene](/img/structure/B167353.png)
